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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between Indy
(I'm not dead yet) homologues, focusing on the well-characterized fruit fly (Drosophila

melanogaster) Indy and its mammalian counterpart, SLC13A5. This document summarizes key

quantitative data, details experimental methodologies for functional characterization, and

visualizes the associated signaling pathways to support research and drug development efforts

targeting these metabolic transporters.

Introduction
The Indy gene, first identified in Drosophila melanogaster, encodes a plasma membrane

transporter for Krebs cycle intermediates. Its name, an acronym for "I'm not dead yet," stems

from the initial observation that mutations in this gene can significantly extend the lifespan of

fruit flies. The mammalian homologue, SLC13A5 (also known as mIndy or NaCT), is a sodium-

coupled citrate transporter. Both transporters play a crucial role in cellular metabolism by

mediating the uptake of circulating metabolites, thereby influencing energy homeostasis.[1]

Reduction in the activity of Indy/SLC13A5 has been shown to mimic the metabolic effects of

caloric restriction, leading to improved metabolic health and, in some organisms, extended

longevity.[1] This has made these transporters attractive targets for therapeutic interventions

against metabolic diseases and age-related decline. However, significant functional and

regulatory differences exist between the invertebrate and mammalian homologues, which are

critical to consider for translational research and drug development.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10786704?utm_src=pdf-interest
https://www.benchchem.com/product/b10786704?utm_src=pdf-body
https://www.benchchem.com/product/b10786704?utm_src=pdf-body
https://www.benchchem.com/product/b10786704?utm_src=pdf-body
https://www.benchchem.com/product/b10786704?utm_src=pdf-body
https://www.mdpi.com/2218-1989/11/10/706
https://www.benchchem.com/product/b10786704?utm_src=pdf-body
https://www.mdpi.com/2218-1989/11/10/706
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Comparison of Transporter Kinetics
The functional activity of Indy and its homologues is often characterized by their substrate

affinity (Km) and maximum transport velocity (Vmax). While citrate is the preferred substrate for

both Drosophila Indy and mammalian SLC13A5, their kinetic parameters and transport

mechanisms differ significantly.

Homolog
ue

Substrate Km Vmax
Transport
Mechanis
m

Organism
Referenc
e

Drosophila

melanogas

ter Indy

Citrate ~1.6 µM

~1.8

nmol/mg

protein/min

Electroneut

ral anion

exchange

(e.g.,

citrate²⁻/di

carboxylate

²⁻)

Drosophila

melanogas

ter

[2][3]

Drosophila

melanogas

ter Indy

Succinate ~40 µM

Not

consistentl

y reported

Electroneut

ral anion

exchange

Drosophila

melanogas

ter

[4]

Mammalia

n SLC13A5

(rodent)

Citrate ~20-40 µM

Not

consistentl

y reported

Electrogeni

c Na⁺

cotransport

(4 Na⁺: 1

citrate³⁻)

Rodent [5]

Mammalia

n SLC13A5

(human)

Citrate ~600 µM

Not

consistentl

y reported

Electrogeni

c Na⁺

cotransport

(4 Na⁺: 1

citrate³⁻)

Human [6]

Note on Vmax: The maximal transport velocity (Vmax) is highly dependent on the experimental

system (e.g., cell type, expression level) and is not always reported in a standardized manner,

making direct comparisons challenging.
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Functional Differences
The primary functional distinction between Drosophila Indy and mammalian SLC13A5 lies in

their transport mechanism.

Drosophila Indy: Functions as an electroneutral anion exchanger. It mediates the transport

of dicarboxylates and the divalent form of citrate across the plasma membrane in exchange

for other dicarboxylates.[4] This process is independent of a sodium gradient.

Mammalian SLC13A5: Operates as an electrogenic, sodium-coupled cotransporter. It utilizes

the sodium gradient to drive the uptake of citrate into the cell, with a stoichiometry of four

sodium ions to one citrate molecule.[6] This mechanism allows for the accumulation of citrate

inside the cell against its concentration gradient.

These mechanistic differences have significant implications for the regulation of cellular

metabolism in response to extracellular substrate availability.

Signaling Pathways
The activity and expression of Indy homologues are integrated into broader metabolic signaling

networks. The mammalian SLC13A5, in particular, is subject to transcriptional regulation by

various factors and its activity has significant downstream metabolic consequences.

Upstream Regulation of Mammalian SLC13A5
The expression of the SLC13A5 gene is regulated by several transcription factors that respond

to metabolic and xenobiotic signals.
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Upstream regulators of mammalian SLC13A5 expression.

Downstream Metabolic Consequences
The transport of citrate into the cytoplasm by Indy/SLC13A5 has profound effects on several

key metabolic pathways. Cytosolic citrate serves as a crucial metabolic node.
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Downstream metabolic effects of Indy/SLC13A5 activity.

Increased cytosolic citrate, facilitated by Indy/SLC13A5, provides the precursor (acetyl-CoA)

for de novo lipogenesis and cholesterol synthesis.[7] It also allosterically inhibits key glycolytic

enzymes, thereby linking cellular energy status to glucose metabolism.[8] Conversely, reduced

Indy/SLC13A5 activity leads to lower cytosolic citrate, which can activate pathways that are

typically upregulated during caloric restriction, such as fatty acid oxidation.

Experimental Protocols
The functional characterization of Indy homologues typically involves heterologous expression

in systems like Xenopus laevis oocytes or human embryonic kidney (HEK293) cells, followed

by substrate uptake assays using radiolabeled compounds.

Radiolabeled Citrate Uptake Assay in HEK293 Cells
This protocol describes a method for measuring the uptake of [¹⁴C]-citrate into HEK293 cells

transiently or stably expressing an Indy homologue.
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Materials:

HEK293 cells

Expression vector containing the Indy homologue of interest

Transfection reagent

Complete culture medium (e.g., DMEM with 10% FBS)

[¹⁴C]-citric acid

Uptake buffer (e.g., Krebs-Henseleit buffer, pH 7.4)

Wash buffer (ice-cold PBS)

Lysis buffer (e.g., 0.1 M NaOH)

Scintillation cocktail

Scintillation counter

Procedure:

Cell Culture and Transfection:

Culture HEK293 cells in complete culture medium to ~80-90% confluency in 24-well

plates.

Transfect the cells with the expression vector containing the Indy homologue or an empty

vector control using a suitable transfection reagent according to the manufacturer's

instructions.

Allow for protein expression for 24-48 hours post-transfection.

Uptake Assay:

Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
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Initiate the uptake by adding uptake buffer containing a known concentration of [¹⁴C]-

citrate (and unlabeled citrate for kinetic studies).

Incubate at 37°C for a defined period (e.g., 1-10 minutes).

Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three

times with ice-cold wash buffer.

Cell Lysis and Scintillation Counting:

Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at

room temperature.

Transfer the lysate to a scintillation vial.

Add scintillation cocktail to each vial.

Quantify the radioactivity using a scintillation counter.

Data Analysis:

Determine the protein concentration of parallel wells to normalize the uptake data.

Subtract the counts from the empty vector control to determine the specific uptake

mediated by the Indy homologue.

For kinetic analysis, perform the assay with varying concentrations of unlabeled citrate

and a fixed concentration of [¹⁴C]-citrate to determine Km and Vmax values by fitting the

data to the Michaelis-Menten equation.

Experimental Workflow Diagram
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Workflow for radiolabeled citrate uptake assay.
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Conclusion
The functional differences between Indy homologues, particularly the transport mechanism,

substrate affinity, and regulatory pathways, are substantial and have significant implications for

their physiological roles. While reduced activity of both Drosophila Indy and mammalian

SLC13A5 can lead to beneficial metabolic phenotypes, the distinct mechanisms of transport

and regulation must be carefully considered when developing therapeutic strategies. This guide

provides a foundational understanding of these differences, supported by quantitative data and

experimental approaches, to aid researchers and drug development professionals in their

efforts to target this important class of metabolic transporters.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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